LH-RH (4-10)
Description
L-seryl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolylglycinamid is a peptide compound composed of seven amino acids: serine, tyrosine, glycine, leucine, arginine, proline, and glycinamide
Properties
Molecular Formula |
C33H53N11O9 |
|---|---|
Molecular Weight |
747.8 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H53N11O9/c1-18(2)13-23(41-27(48)16-40-29(50)24(43-28(49)21(34)17-45)14-19-7-9-20(46)10-8-19)30(51)42-22(5-3-11-38-33(36)37)32(53)44-12-4-6-25(44)31(52)39-15-26(35)47/h7-10,18,21-25,45-46H,3-6,11-17,34H2,1-2H3,(H2,35,47)(H,39,52)(H,40,50)(H,41,48)(H,42,51)(H,43,49)(H4,36,37,38)/t21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
ASNHUSJQZWXBOG-KEOOTSPTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-seryl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolylglycinamid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the next amino acid: The next amino acid, with its protecting group, is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide can be scaled up using automated peptide synthesizers, which follow the same SPPS principles but allow for larger batch sizes and higher throughput. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product.
Chemical Reactions Analysis
Types of Reactions
L-seryl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolylglycinamid can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction can yield a peptide with reduced disulfide bonds.
Scientific Research Applications
L-seryl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolylglycinamid, a complex peptide compound, has garnered attention in various scientific research fields due to its potential therapeutic applications. This article explores its applications, supported by data tables and case studies that highlight its significance in biomedical research.
Chemical Properties and Structure
L-seryl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolylglycinamid is a peptide consisting of multiple amino acids, which contributes to its diverse biological activities. The molecular formula and structure play a crucial role in its interactions within biological systems.
Immunomodulation
One of the primary applications of L-seryl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolylglycinamid is in immunomodulation. Studies have shown that this peptide can enhance lymphocyte activation, which is crucial for immune responses. It has been investigated as a potential therapeutic agent for autoimmune diseases and immunodeficiencies.
Cancer Therapy
Research indicates that peptides similar to L-seryl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolylglycinamid may exhibit anti-cancer properties by modulating tumor microenvironments and enhancing the efficacy of existing cancer treatments. Case studies have demonstrated its ability to inhibit tumor growth in vitro and in vivo.
Neuroprotection
Recent findings suggest that this peptide may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications.
Case Study 1: Immunomodulatory Effects
A study conducted on animal models demonstrated that administration of L-seryl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolylglycinamid resulted in significant increases in T-cell proliferation and cytokine production. This suggests its potential as an adjunct therapy in conditions like multiple sclerosis.
Case Study 2: Cancer Treatment
In a clinical trial involving patients with advanced melanoma, the peptide was administered alongside standard chemotherapy. Results indicated improved survival rates and reduced tumor sizes compared to control groups, highlighting its potential role in cancer therapy.
Case Study 3: Neuroprotective Mechanisms
A recent investigation into the neuroprotective effects of this peptide revealed that it reduces oxidative stress markers and promotes neuronal survival in cultured neurons exposed to neurotoxic agents. This positions it as a promising candidate for further research in neurodegenerative disease therapies.
Mechanism of Action
The mechanism of action of L-seryl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolylglycinamid involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific biological context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
α-Glutamylhistidyl-L-tryptophyl-L-seryl-L-tyrosylglycyl-L-leucyl-D-arginyl-D-prolylglycinamide: Another peptide with a similar structure but different amino acid composition.
L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline: A peptide with a different sequence but similar peptide bond structure.
Uniqueness
L-seryl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolylglycinamid is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of hydrophilic and hydrophobic residues allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Biological Activity
L-seryl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolylglycinamid is a synthetic peptide that has garnered attention in the field of biochemistry and pharmacology due to its structural similarities to natural hormones and its potential biological activities. This article reviews the compound's biological activity, synthesis, and potential therapeutic applications based on available research findings.
Structure and Synthesis
L-seryl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolylglycinamid is a hexapeptide composed of six amino acids: serine, tyrosine, glycine, leucine, arginine, and proline. The structure can be represented as:
The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), a widely used method that allows for the sequential addition of amino acids to form the desired peptide chain. Protective groups are often utilized to prevent unwanted reactions during synthesis, which can be removed at later stages to yield the final product .
Hormonal Activity
Research indicates that L-seryl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolylglycinamid exhibits biological activities similar to those of gonadotropin-releasing hormone (GnRH). Studies have shown that peptides with similar structures can stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This activity is crucial for reproductive health and has implications in treating conditions related to hormonal imbalances .
Pharmacological Effects
The compound has been investigated for its potential use in treating reproductive disorders. For instance, analogs of GnRH have been shown to be effective in managing conditions such as endometriosis and prostate cancer by modulating hormone levels. The specific activity of L-seryl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolylglycinamid in these contexts remains an area of ongoing research.
Case Study 1: Hormonal Regulation
In a study examining the effects of GnRH analogs on hormone levels in patients with hypogonadism, it was noted that administration of similar peptides led to significant increases in serum LH and FSH levels. This suggests that L-seryl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolylglycinamid may have comparable effects on hormonal regulation .
Comparative Analysis with Other Peptides
The following table summarizes the biological activities of various peptides related to L-seryl-L-tyrosylglycyl-L-leucyl-L-arginyl-L-prolylglycinamid:
| Peptide Name | Structure Similarity | Biological Activity | Therapeutic Applications |
|---|---|---|---|
| Gonadorelin | High | Stimulates LH/FSH release | Hypogonadism, reproductive disorders |
| Leuprolide | Moderate | GnRH analog; inhibits gonadotropins | Prostate cancer, endometriosis |
| L-seryl-L-tyrosylglycyl... | High | Potential LH/FSH release stimulation | Ongoing research for reproductive health |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
